molecular formula C14H16O4 B1254713 Olivetonide

Olivetonide

Cat. No.: B1254713
M. Wt: 248.27 g/mol
InChI Key: FIMFRMRZGBUYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olivetonide is a member of isocoumarins.

Scientific Research Applications

Nutrient Fertilization Effects on Olive Fruits

A study by Tekaya et al. (2014) explored the impact of nutrient fertilization on olive fruits, including effects on minerals, phenolics, tocopherols, and carbohydrates. The results highlighted a significant decrease in total phenols and tocopherols and changes in the profiles of these compounds due to fertilization, suggesting a link between environmental nutrient concentrations and the chemical composition of olive fruits (Tekaya et al., 2014).

Activated Carbon from Olive Stones

El-Sheikh et al. (2004) investigated the use of olive stones from Jordan for creating activated carbon aimed at treating contaminated groundwater. Their study varied preparation conditions to observe effects on surface area, porosity, functionality, and crystal structure. The research provides insights into the utilization of olive by-products for environmental applications (El-Sheikh et al., 2004).

Olive Stone as a Biosorbent for Heavy Metals

Calero et al. (2009) analyzed the potential of olive stone as a low-cost biosorbent for chromium (Cr III) removal from aqueous solutions. Their research in fixed-bed columns showed the sorption capacity and the effectiveness of olive stone in environmental remediation, especially in water treatment applications (Calero et al., 2009).

Antinociceptive Activity of Olive Leaf Extract

Esmaeili-Mahani et al. (2010) explored the antinociceptive activity of olive (Olea europaea) leaf extract and its influence on morphine effects in rats. The study demonstrated that olive leaf extract has analgesic properties in pain models and can influence morphine analgesia, suggesting its potential in pain management (Esmaeili-Mahani et al., 2010).

Olive By-products in Food Applications

Nunes et al. (2016) provided a comprehensive review on the recovery of bioactive compounds from olive by-products for innovative food applications. The study emphasizes the economic and environmental significance of utilizing these by-products in enhancing food nutritional profiles and technological properties (Nunes et al., 2016).

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6,8-dihydroxy-3-pentylisochromen-1-one

InChI

InChI=1S/C14H16O4/c1-2-3-4-5-11-7-9-6-10(15)8-12(16)13(9)14(17)18-11/h6-8,15-16H,2-5H2,1H3

InChI Key

FIMFRMRZGBUYMV-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O

Canonical SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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